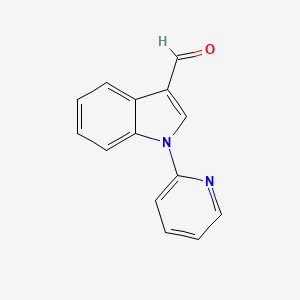
1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brominated compounds like “1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene” are often used in organic synthesis due to their reactivity . They can participate in various types of reactions to form complex organic molecules .
Molecular Structure Analysis
The structure of a molecule like “this compound” would consist of a benzene ring with bromo, chloro, and fluoro substituents . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Brominated compounds can participate in a variety of reactions, including substitution and elimination reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its structure. Brominated compounds are generally denser than water and may have low solubility in water .Wissenschaftliche Forschungsanwendungen
Preparation of Molecular Scaffolds
Researchers have demonstrated the use of halogenated compounds as intermediates in the synthesis of complex molecular structures. For instance, 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives have been utilized to prepare versatile molecular scaffolds for molecular receptors, showcasing a practical synthetic procedure from benzene to 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene with minimal chromatography required for purification (Wallace et al., 2005).
Electrochemical Fluorination
The electrochemical fluorination process of halobenzenes has been studied, highlighting the formation mechanisms of various fluorinated compounds during electrolysis. This research contributes to understanding the electrochemical behaviors of halobenzene derivatives, including those related to 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene, in synthesizing fluorinated aromatic compounds (Horio et al., 1996).
Synthesis of Triazole Derivatives
The synthesis of 1,2,3-triazole derivatives from halobenzene derivatives, including the bromomethylated benzene, has been explored for potential applications in materials science, such as inhibiting acidic corrosion of steels. This showcases the versatility of halogenated benzene derivatives in organic synthesis and their potential industrial applications (Negrón-Silva et al., 2013).
Hyperbranched Polyethers Synthesis
The use of bromomethylated benzene derivatives in the synthesis of hyperbranched polyethers has been reported, where self-condensation leads to polymers with significant molecular weight. These materials have potential applications in various domains, including coatings, adhesives, and composite materials, demonstrating the role of halogenated benzene derivatives in polymer chemistry (Uhrich et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSFXDECFPALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

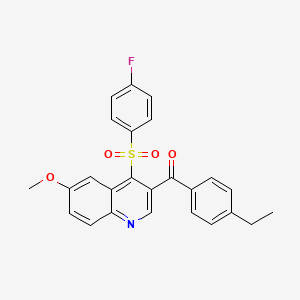
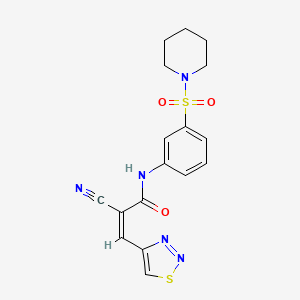

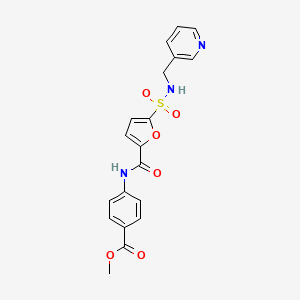
![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)
![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)
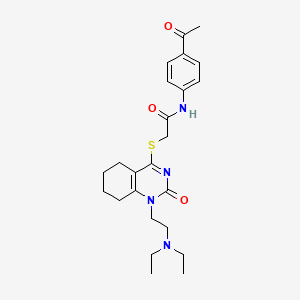


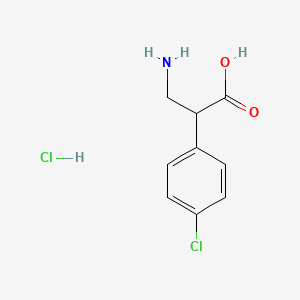
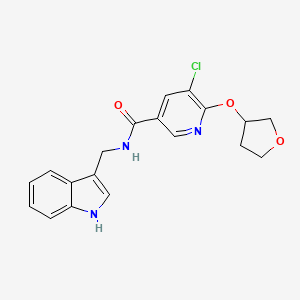

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)
